

# Application Note & Protocol: Synthesis of Dimethyl 5-Nitroisophthalate via Fischer Esterification

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## Compound of Interest

Compound Name: 3-(Methoxycarbonyl)-5-nitrobenzoic acid

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed experimental protocol for the synthesis of dimethyl 5-nitroisophthalate through the acid-catalyzed esterification of 5-nitroisophthalic acid. Dimethyl 5-nitroisophthalate is a crucial intermediate in the pharmaceutical industry, notably for the preparation of radiopaque contrast media[1]. The described method is a variation of the Fischer-Speier esterification, a robust and widely used process for converting carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst[2][3][4][5]. This protocol offers high yields and produces a product of sufficient purity for subsequent pharmaceutical applications[6][7][8].

## Principle and Mechanism

The Fischer esterification is an equilibrium reaction where a carboxylic acid reacts with an excess of alcohol, catalyzed by a strong acid like sulfuric acid.[2][3][4][9] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[2][5][9] Using the alcohol as the solvent or removing water as it forms drives the equilibrium towards the product, ensuring a high conversion rate[3][5][9].

## Experimental Data Summary

The following table summarizes key quantitative data and physical properties for dimethyl 5-nitroisophthalate, the product of this protocol.

| Parameter         | Value  | Source(s) |
|-------------------|--|-----------|
| Product Name      | Dimethyl 5-nitroisophthalate                   | [7][10]   |
| Synonyms          | Dimethyl 5-nitrobenzene-1,3-dicarboxylate      | [10][11]  |
| CAS Number        | 13290-96-5                                     | [7][10]   |
| Molecular Formula | C <sub>10</sub> H <sub>9</sub> NO <sub>6</sub> | [7][10]   |
| Molecular Weight  | 239.18 g/mol                                   | [7][10]   |
| Appearance        | White to slightly yellow crystalline powder    | [1][11]   |
| Melting Point     | 123-125 °C                                     | [10][11]  |
| Typical Yield     | Up to 98%                                      | [7]       |
| Required Purity   | >99.5% for pharmaceutical intermediates        | [1]       |

## Detailed Experimental Protocol

This protocol details the synthesis of dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid.

### 3.1 Materials and Equipment

- Reagents:
  - 5-Nitroisophthalic Acid (C<sub>8</sub>H<sub>5</sub>NO<sub>6</sub>)
  - Methanol (CH<sub>3</sub>OH), anhydrous
  - Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>), concentrated (98%)

- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Deionized Water
- Equipment:
  - 100 mL three-necked round-bottom flask
  - Reflux condenser
  - Magnetic stirrer and stir bar
  - Heating mantle or oil bath
  - Thermometer
  - Dropping funnel
  - Buchner funnel and vacuum filtration apparatus
  - Standard laboratory glassware
  - Thin Layer Chromatography (TLC) plates and chamber

### 3.2 Procedure

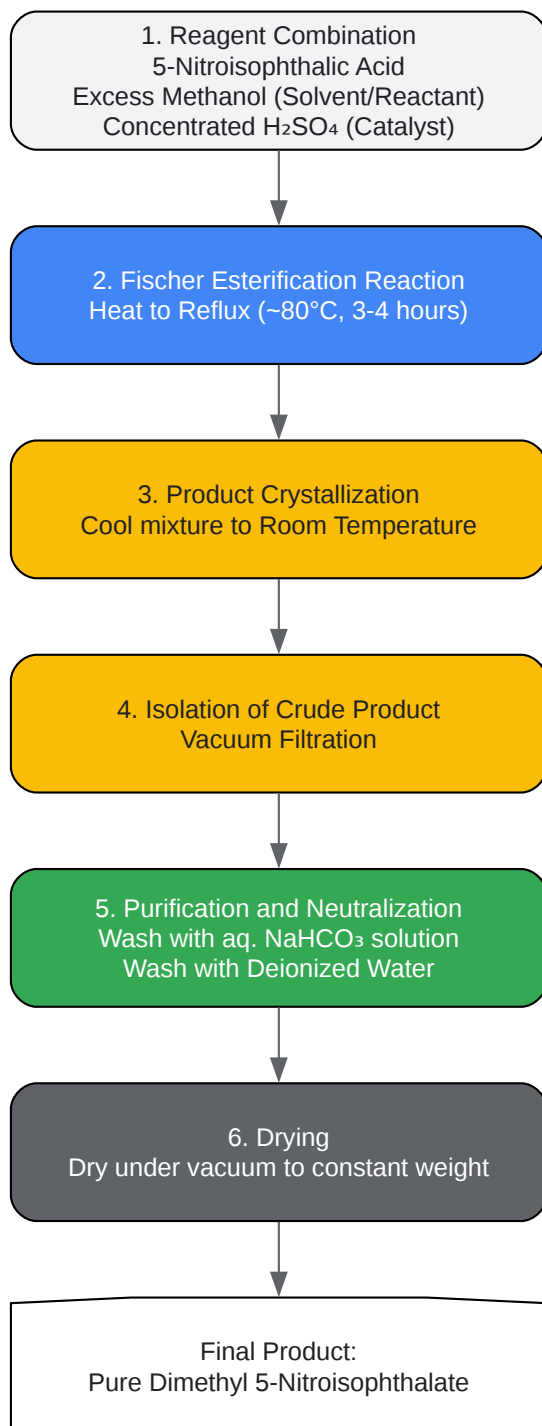
- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.<sup>[7]</sup>
- **Catalyst Addition:** Stir the mixture at room temperature until the solid is fully dissolved, resulting in a clear solution.<sup>[7]</sup> Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution while stirring. An exotherm may be observed.
- **Esterification Reaction:** Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.<sup>[6]</sup> Maintain the reflux for 3 to 4 hours.<sup>[1][7]</sup>
- **Reaction Monitoring:** The progress of the reaction can be monitored by TLC, using a mobile phase such as dichloromethane:methanol (10:1 v/v).<sup>[7]</sup> The reaction is complete when the

starting material spot is no longer visible. As the reaction proceeds, a white solid product may begin to precipitate.[7]

- **Product Crystallization:** Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, dimethyl 5-nitroisophthalate, will crystallize out of the solution.[7][8]
- **Isolation:** Collect the crystalline solid by vacuum filtration using a Buchner funnel.[6][7][8]
- **Purification:**
  - Wash the filter cake three times with a 10% aqueous sodium bicarbonate or sodium carbonate solution to neutralize and remove any residual sulfuric acid.[1][6][8]
  - Subsequently, wash the filter cake with deionized water until the washings are neutral (pH 7).[6][7][8]
- **Drying:** Dry the purified white solid product in a vacuum oven to a constant weight. The expected yield is approximately 98%.[7]

## Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.



Workflow for the Synthesis of Dimethyl 5-Nitroisophthalate

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Caption: A step-by-step workflow for the synthesis of dimethyl 5-nitroisophthalate.

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